Cas no 1044769-11-0 (3-(4-ethoxy-2-methylphenyl)piperidine)

3-(4-ethoxy-2-methylphenyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-ethoxy-2-methylphenyl)piperidine
- Piperidine, 3-(4-ethoxy-2-methylphenyl)-
- CS-0281107
- 1044769-11-0
- EN300-1854122
-
- Inchi: 1S/C14H21NO/c1-3-16-13-6-7-14(11(2)9-13)12-5-4-8-15-10-12/h6-7,9,12,15H,3-5,8,10H2,1-2H3
- InChI Key: WSNNSNUPYRSENW-UHFFFAOYSA-N
- SMILES: N1CCCC(C2=CC=C(OCC)C=C2C)C1
Computed Properties
- Exact Mass: 219.162314293g/mol
- Monoisotopic Mass: 219.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
- XLogP3: 2.7
Experimental Properties
- Density: 0.981±0.06 g/cm3(Predicted)
- Boiling Point: 344.4±42.0 °C(Predicted)
- pka: 10.05±0.10(Predicted)
3-(4-ethoxy-2-methylphenyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854122-2.5g |
3-(4-ethoxy-2-methylphenyl)piperidine |
1044769-11-0 | 2.5g |
$2800.0 | 2023-09-18 | ||
Enamine | EN300-1854122-0.25g |
3-(4-ethoxy-2-methylphenyl)piperidine |
1044769-11-0 | 0.25g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-1854122-1.0g |
3-(4-ethoxy-2-methylphenyl)piperidine |
1044769-11-0 | 1g |
$1429.0 | 2023-06-02 | ||
Enamine | EN300-1854122-10.0g |
3-(4-ethoxy-2-methylphenyl)piperidine |
1044769-11-0 | 10g |
$6144.0 | 2023-06-02 | ||
Enamine | EN300-1854122-0.5g |
3-(4-ethoxy-2-methylphenyl)piperidine |
1044769-11-0 | 0.5g |
$1372.0 | 2023-09-18 | ||
Enamine | EN300-1854122-10g |
3-(4-ethoxy-2-methylphenyl)piperidine |
1044769-11-0 | 10g |
$6144.0 | 2023-09-18 | ||
Enamine | EN300-1854122-5g |
3-(4-ethoxy-2-methylphenyl)piperidine |
1044769-11-0 | 5g |
$4143.0 | 2023-09-18 | ||
Enamine | EN300-1854122-0.05g |
3-(4-ethoxy-2-methylphenyl)piperidine |
1044769-11-0 | 0.05g |
$1200.0 | 2023-09-18 | ||
Enamine | EN300-1854122-5.0g |
3-(4-ethoxy-2-methylphenyl)piperidine |
1044769-11-0 | 5g |
$4143.0 | 2023-06-02 | ||
Enamine | EN300-1854122-0.1g |
3-(4-ethoxy-2-methylphenyl)piperidine |
1044769-11-0 | 0.1g |
$1257.0 | 2023-09-18 |
3-(4-ethoxy-2-methylphenyl)piperidine Related Literature
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
Additional information on 3-(4-ethoxy-2-methylphenyl)piperidine
Comprehensive Overview of 3-(4-ethoxy-2-methylphenyl)piperidine (CAS No. 1044769-11-0)
3-(4-ethoxy-2-methylphenyl)piperidine (CAS No. 1044769-11-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This piperidine derivative features a substituted phenyl ring, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of central nervous system (CNS) therapeutics and receptor modulators.
The compound's molecular structure combines a piperidine core with an ethoxy-methylphenyl moiety, which enhances its lipophilicity and bioavailability. These characteristics are critical for optimizing pharmacokinetic profiles in drug candidates. Recent studies have explored its role in targeting G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology due to their involvement in numerous physiological processes. This aligns with the growing demand for precision medicine and personalized therapeutics, which dominate current scientific discourse.
In synthetic chemistry, 3-(4-ethoxy-2-methylphenyl)piperidine serves as a versatile building block. Its CAS No. 1044769-11-0 is frequently referenced in patent literature, highlighting its utility in creating novel heterocyclic compounds. The ethoxy group and methyl substitution on the phenyl ring offer strategic sites for further functionalization, enabling the development of derivatives with tailored properties. This adaptability resonates with the industry's focus on green chemistry and sustainable synthesis, as researchers seek eco-friendly routes to complex molecules.
From an analytical perspective, the compound's purity and stability are paramount. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize 3-(4-ethoxy-2-methylphenyl)piperidine. These methods ensure compliance with stringent regulatory standards, a recurring concern in pharmaceutical manufacturing. The rise of artificial intelligence (AI) in drug development has further amplified interest in such compounds, as AI-driven platforms increasingly predict their bioactivity and safety profiles.
Market trends indicate a surge in demand for piperidine-based intermediates, driven by their prevalence in FDA-approved drugs. 3-(4-ethoxy-2-methylphenyl)piperidine exemplifies this trend, with its potential applications spanning neurological disorders, pain management, and metabolic diseases. These areas align with global health priorities, such as addressing the opioid crisis and neurodegenerative conditions like Alzheimer's disease. Such relevance ensures the compound's prominence in both academic and industrial research.
In conclusion, 3-(4-ethoxy-2-methylphenyl)piperidine (CAS No. 1044769-11-0) represents a pivotal entity in contemporary chemical research. Its structural versatility, coupled with its pharmacological potential, positions it at the intersection of innovation and practical application. As the scientific community continues to explore its capabilities, this compound is poised to play a critical role in shaping the future of therapeutic development and material science.
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